molecular formula C22H16N2O3S B251306 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251306
M. Wt: 388.4 g/mol
InChI Key: XNCFQHFMQFWUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIBX1382 belongs to the class of tyrosine kinase inhibitors and has been shown to exhibit anti-cancer and anti-inflammatory properties.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of EGFR. This prevents the activation of EGFR and downstream signaling pathways that promote cell proliferation and survival. This compound also acts as an IRAK4 inhibitor by binding to the kinase domain of IRAK4. This prevents the activation of IRAK4 and downstream signaling pathways that promote inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer effects in various cancer cell lines and animal models. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. This compound has also been shown to exhibit anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and IRAK4, which makes it a valuable tool for studying the role of these proteins in various biological processes. This compound is also relatively stable and can be easily synthesized in large quantities.
However, this compound also has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and soluble analogs of this compound that can be used in a wider range of assays. Finally, further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide involves several chemical reactions. The starting materials include 2-methyl-4-nitroaniline, 2-aminobenzenethiol, and 2,3-dihydroxybenzoic acid. The first step involves the reduction of 2-methyl-4-nitroaniline to 2-methyl-4-aminophenyl. This is followed by the reaction of 2-methyl-4-aminophenyl with 2-aminobenzenethiol to form N-(2-methyl-4-aminophenyl)-2-aminobenzenethiol.
The next step involves the reaction of N-(2-methyl-4-aminophenyl)-2-aminobenzenethiol with 2,3-dihydroxybenzoic acid to form this compound.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the activity of interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the inflammatory response.

Properties

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H16N2O3S/c1-13-10-15(22-24-17-4-2-3-5-20(17)28-22)6-8-16(13)23-21(25)14-7-9-18-19(11-14)27-12-26-18/h2-11H,12H2,1H3,(H,23,25)

InChI Key

XNCFQHFMQFWUDK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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